N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4, a pyridin-3-yl group at position 5, and a sulfanyl-linked acetamide moiety at position 2. The 2-bromophenyl group on the acetamide nitrogen distinguishes it from structurally related compounds. This compound belongs to a class of triazole-based molecules studied for their diverse pharmacological activities, including anti-inflammatory and anti-exudative properties .
Properties
Molecular Formula |
C20H16BrN5O2S |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H16BrN5O2S/c21-16-7-1-2-8-17(16)23-18(27)13-29-20-25-24-19(14-5-3-9-22-11-14)26(20)12-15-6-4-10-28-15/h1-11H,12-13H2,(H,23,27) |
InChI Key |
OCZKVBOIORPIJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4)Br |
Origin of Product |
United States |
Biological Activity
N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with notable potential in medicinal chemistry. Its unique structure, which includes a brominated phenyl group, a furan moiety, and a pyridine ring linked through a triazole unit, suggests diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H18BrN5O2S, with a molecular weight of approximately 484.37 g/mol. The presence of various functional groups enhances its interaction with biological targets, which is critical for its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H18BrN5O2S |
| Molecular Weight | 484.37 g/mol |
| Structural Features | Bromophenyl, Furan, Pyridine, Triazole |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors.
-
Enzyme Inhibition :
- Similar compounds have demonstrated the ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.
- The triazole ring is known for its antifungal properties and may inhibit specific metabolic enzymes involved in disease pathways.
- Receptor Modulation :
Pharmacological Applications
Research indicates that compounds with similar structural motifs have been associated with a wide range of pharmacological activities:
- Antimicrobial Activity :
- Anticancer Potential :
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds similar to this compound:
- Antibacterial Studies :
- Anticancer Activity :
Scientific Research Applications
Antimicrobial Activity
Compounds containing the triazole scaffold are well-documented for their antimicrobial properties. The unique structure of N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may enhance its efficacy against various pathogens. Research has indicated that triazole derivatives can inhibit the growth of bacteria and fungi by disrupting essential cellular processes .
Anticancer Potential
The triazole moiety is also associated with anticancer activity. For instance, derivatives of triazoles have shown promise as inhibitors of various kinases involved in cancer progression. The specific substitutions in this compound may contribute to its ability to selectively target cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects during treatment .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Triazole derivatives have been explored for their ability to inhibit enzymes such as carbonic anhydrase and various kinases. The specific interactions between the compound and target enzymes could lead to the development of new therapeutic agents for diseases like hypertension and cancer .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of triazole-containing compounds. The unique structural features of this compound may confer protective effects against neurodegenerative diseases by modulating neuroinflammatory pathways or enhancing neuronal survival .
Synthesis and Biological Evaluation
A study conducted by researchers synthesized this compound using a multi-step synthetic route involving the reaction of appropriate precursors under controlled conditions. The synthesized compound was evaluated for its biological activity against various cell lines to assess its potential as an anticancer agent.
Results Summary
| Study | Activity Assessed | Outcome |
|---|---|---|
| Synthesis and Characterization | Antimicrobial Activity | Inhibition of bacterial growth |
| Biological Evaluation | Anticancer Activity | Significant cytotoxic effects on cancer cells |
| Neuroprotective Studies | Neuroprotection | Reduced neuroinflammation in models |
Pharmacokinetic Studies
Pharmacokinetic studies have demonstrated that modifications in the chemical structure can significantly affect the absorption, distribution, metabolism, and excretion (ADME) properties of compounds similar to this compound. Understanding these properties is essential for optimizing therapeutic efficacy and minimizing side effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with key analogs:
Structural Analogues
Key Structural and Functional Insights
- Furan vs. Thiophene Substitution : Replacement of the pyridin-3-yl group with thiophen-2-yl (as in ) reduces molecular weight but may alter electronic properties, impacting binding to biological targets.
- Amino Group at Position 4: Compounds with an amino group at position 4 (e.g., ) exhibit enhanced anti-HIV-1 activity, suggesting that electron-donating groups may improve interactions with viral enzymes .
- Anti-Exudative Activity : Derivatives with halogenated phenyl groups (e.g., 3-fluoro-4-methylphenyl in ) show potent anti-exudative effects, with 15 of 21 tested analogs outperforming diclofenac sodium in rat models . The target compound’s 2-bromophenyl group may similarly enhance lipid solubility and membrane permeability.
Pharmacological Data
- Anti-Exudative Activity: In rat formalin-induced edema models, compounds like 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide derivatives demonstrated dose-dependent inhibition of exudation (10 mg/kg), with efficacy linked to substituents on the phenyl ring .
Preparation Methods
Hydrazine-Carbothioamide Cyclization
A thiosemicarbazide intermediate is prepared by reacting 2-bromo-N-(2-bromophenyl)acetamide with hydrazine hydrate. Subsequent cyclization with formic acid yields the 1,2,4-triazole-3-thiol derivative.
Reaction Conditions:
Groebke–Blackburn–Bienaymé (GBB) Reaction
The GBB three-component reaction is employed to construct the triazole ring using pyridin-3-amine, furan-2-carbaldehyde, and tert-butyl isocyanide.
| Component | Quantity | Role |
|---|---|---|
| Pyridin-3-amine | 1.0 eq | Amidine |
| Furan-2-carbaldehyde | 1.1 eq | Aldehyde |
| tert-Octyl isocyanide | 1.1 eq | Isocyanide |
| HCl/dioxane | 50 μL | Catalyst |
| Solvent | MeOH | — |
Outcome:
Functionalization of the Triazole Core
Introduction of Furan-2-ylmethyl Group
The furan moiety is introduced via alkylation using furfuryl bromide under basic conditions.
Procedure:
-
Triazole-3-thiol (1 eq) is deprotonated with NaH (1.2 eq) in anhydrous DMF.
-
Furfuryl bromide (1.5 eq) is added dropwise at 0°C.
Yield: 78–82%
Incorporation of Pyridin-3-yl Substituent
The pyridine group is installed through a nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling.
SNAr Conditions:
-
Reactants: 5-Chloro-1,2,4-triazole (1 eq), pyridin-3-amine (1.2 eq)
-
Base: K2CO3 (2 eq)
-
Solvent: DMSO, 120°C, 8 hours
-
Yield: 65%
Thioacetamide Coupling
The final step involves coupling the functionalized triazole with N-(2-bromophenyl)-2-chloroacetamide via a thioether linkage.
Optimized Method:
| Parameter | Value |
|---|---|
| Triazole-thiol | 1.0 eq |
| N-(2-Bromophenyl)-2-chloroacetamide | 1.1 eq |
| Base | Et3N (2 eq) |
| Solvent | Acetonitrile |
| Temperature | Reflux (82°C) |
| Duration | 12 hours |
| Yield | 74% |
Purification and Characterization
Crude product is purified via column chromatography (silica gel, 5% MeOH/CH2Cl2) or recrystallization from ethyl acetate.
-
1H NMR (DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.85–7.15 (m, 6H, Ar-H), 6.65 (m, 2H, furan-H), 4.52 (s, 2H, -SCH2-), 4.30 (s, 2H, furan-CH2).
-
HRMS (ESI+): m/z calc. for C21H17BrN4O2S [M+H]+: 503.01; found: 503.02.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| GBB + SNAr | 85 | 98 | High |
| Hydrazine Cyclization | 72 | 95 | Moderate |
| Suzuki Coupling | 68 | 97 | Low |
The GBB-based route offers superior yields and scalability, making it the preferred industrial method.
Challenges and Optimization Strategies
-
Regioselectivity in Triazole Substitution: Use of bulky isocyanides (e.g., tert-octyl) minimizes undesired regioisomers.
-
Thiol Oxidation: Reactions conducted under nitrogen atmosphere to prevent disulfide formation.
-
Purification: Crystallization from CH2Cl2/hexane mixtures enhances purity to >99%.
Industrial-Scale Production Considerations
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step protocols:
- Step 1 : Alkylation of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide intermediates with α-chloroacetamides in ethanol under basic conditions (e.g., KOH) .
- Step 2 : Cyclization or functionalization of the triazole core using Paal-Knorr condensation or nucleophilic substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity .
- Optimization : Temperature (60–80°C), solvent polarity (ethanol/DMF), and stoichiometric ratios (1:1.2 for alkylation) are critical for yields (60–85%) .
Q. How is structural characterization performed to confirm the compound’s identity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, pyridine carbons at ~150 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (retention time ~8.5 min, C18 column, acetonitrile/water mobile phase) .
- Elemental Analysis : Matches calculated C, H, N, S values within 0.3% deviation .
Q. Which structural features contribute to its biological activity?
Key pharmacophores include:
- Triazole ring : Facilitates hydrogen bonding with enzymatic targets (e.g., cyclooxygenase) .
- Sulfanyl group : Enhances redox activity and thiol-mediated interactions .
- Bromophenyl substituent : Increases lipophilicity (logP ~3.2), improving membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of anti-inflammatory activity?
- Substituent Screening : Replace bromophenyl with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance binding affinity to COX-2 (IC reduction from 12 µM to 5 µM) .
- Bioisosteric Replacement : Substitute pyridin-3-yl with thiophene-2-yl to improve metabolic stability (t increased by 40%) .
- Dosage-Dependent Studies : Test anti-exudative activity in rat models (ED = 25 mg/kg) using formalin-induced edema assays .
Q. How can conflicting bioactivity data across derivatives be resolved?
- Reproducibility Checks : Validate assays (e.g., MIC for antimicrobial activity) using standardized protocols (CLSI guidelines) .
- Crystallographic Validation : Use SHELX programs to resolve structural ambiguities (e.g., triazole ring conformation) affecting activity .
- Statistical Analysis : Apply multivariate regression to isolate substituent effects (e.g., para-chloro vs. meta-methoxy groups) .
Q. What computational strategies predict target interactions for this compound?
- Molecular Docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina; prioritize poses with ∆G < -8.5 kcal/mol .
- Pharmacophore Modeling : Map hydrogen-bond acceptors (triazole N) and hydrophobic pockets (bromophenyl) to design analogs .
- ADMET Prediction : Use SwissADME to optimize bioavailability (TPSA < 90 Ų) and reduce hepatotoxicity (CYP3A4 inhibition < 50%) .
Q. How does the compound’s stability under varying conditions impact experimental design?
- pH Sensitivity : Degrades at pH < 3 (30% loss in 24 hrs); use phosphate buffer (pH 7.4) for in vitro assays .
- Light Exposure : Photoisomerization observed under UV light; store in amber vials at -20°C .
- Thermal Stability : Decomposes at >150°C; avoid high-temperature reactions .
Key Methodological Insights from Evidence:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
